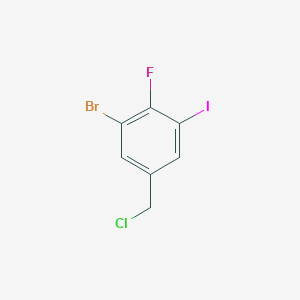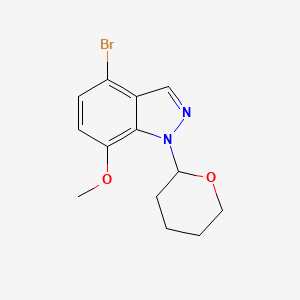
4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 4-position and a methoxy group at the 7-position, along with a tetrahydropyran-2-yl substituent at the 1-position, makes this compound unique and potentially useful in various chemical and biological research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indazole and 7-methoxy-1H-indazole.
Bromination: The bromination of 7-methoxy-1H-indazole can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Tetrahydropyran-2-yl Group: The introduction of the tetrahydropyran-2-yl group at the 1-position can be accomplished through a nucleophilic substitution reaction. This involves reacting the brominated indazole with tetrahydropyran-2-yl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The indazole ring can engage in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or halides are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound can serve as a probe to study biological pathways and molecular interactions involving indazole derivatives.
Material Science: It may be utilized in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: The compound can be employed in chemical biology to investigate the function and mechanism of biological systems.
作用机制
The mechanism of action of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The tetrahydropyran-2-yl group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-Bromo-1H-indazole: Lacks the methoxy and tetrahydropyran-2-yl groups, making it less complex.
7-Methoxy-1H-indazole: Does not have the bromine and tetrahydropyran-2-yl substituents.
4-Bromo-7-methoxy-1H-indazole: Similar but lacks the tetrahydropyran-2-yl group.
Uniqueness
4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole is unique due to the combination of the bromine, methoxy, and tetrahydropyran-2-yl groups. This combination can confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H15BrN2O2 |
|---|---|
分子量 |
311.17 g/mol |
IUPAC 名称 |
4-bromo-7-methoxy-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H15BrN2O2/c1-17-11-6-5-10(14)9-8-15-16(13(9)11)12-4-2-3-7-18-12/h5-6,8,12H,2-4,7H2,1H3 |
InChI 键 |
ANIKLWBVPAOVGQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)Br)C=NN2C3CCCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B15361398.png)
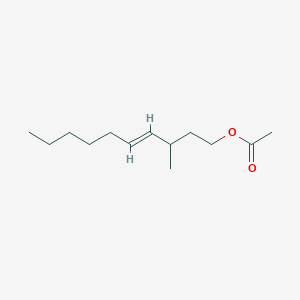
![4-Methyl-1-phenyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B15361412.png)
![cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B15361437.png)
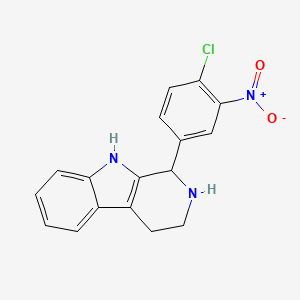
![(1R,2S,5R)-8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15361447.png)
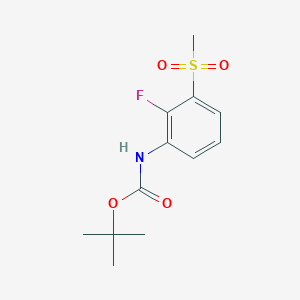
![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)
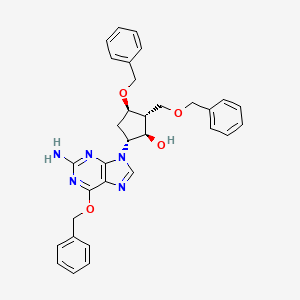
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)



